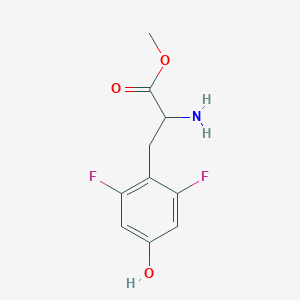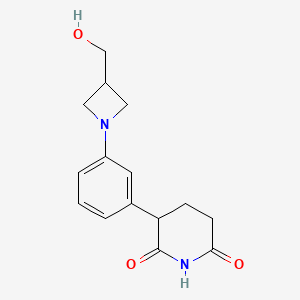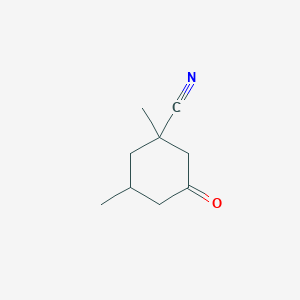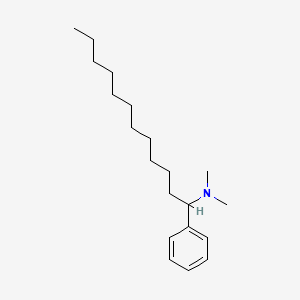
N,N-dimethyl-1-phenyl-dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-phenyl-dodecan-1-amine is an organic compound with the molecular formula C20H35N It is a tertiary amine, characterized by the presence of a phenyl group attached to a dodecane chain, with two methyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenyl-dodecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylamine with 1-bromo-1-phenyl-dodecane. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenyl-dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into secondary or primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Concentrated nitric acid and sulfuric acid mixture for nitration at low temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced to secondary or primary amines.
Substitution: Nitro or sulfonyl derivatives of the phenyl group.
Scientific Research Applications
N,N-dimethyl-1-phenyl-dodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenyl-dodecan-1-amine involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific protein targets, inhibiting their function and leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-phenyl-decan-1-amine
- N,N-dimethyl-1-phenyl-octan-1-amine
- N,N-dimethyl-1-phenyl-hexan-1-amine
Uniqueness
N,N-dimethyl-1-phenyl-dodecan-1-amine is unique due to its longer dodecane chain, which imparts distinct physicochemical properties such as higher hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications requiring strong amphiphilic characteristics.
Properties
CAS No. |
18686-19-6 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenyldodecan-1-amine |
InChI |
InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-15-18-20(21(2)3)19-16-13-12-14-17-19/h12-14,16-17,20H,4-11,15,18H2,1-3H3 |
InChI Key |
JOMMTYCHJMELMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


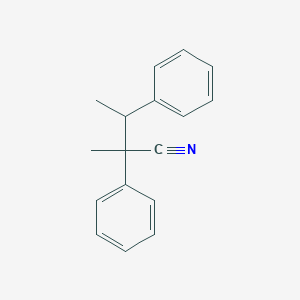
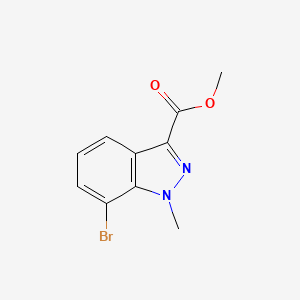
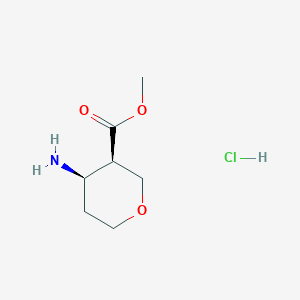
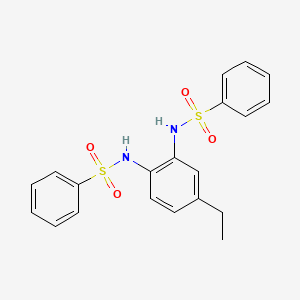
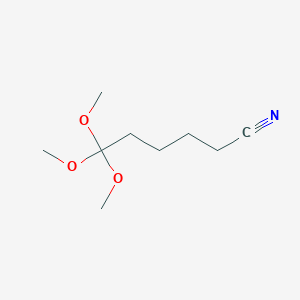
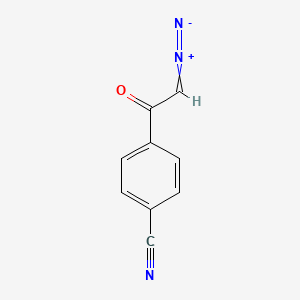
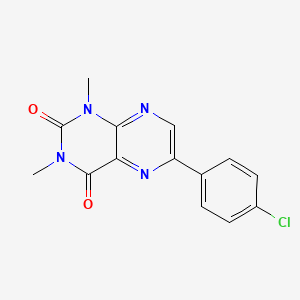
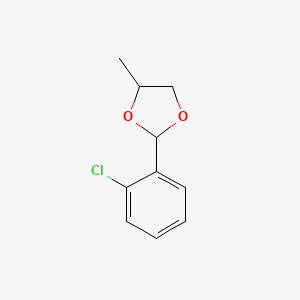

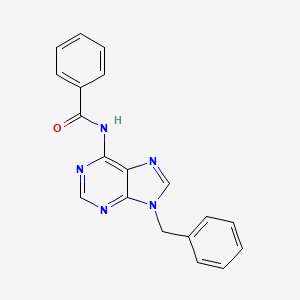
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
